Side‑Chain Hydroxyl‑Positional Differentiation vs. Karnamicin B2
Karnamicin C5 differs from the major complex component karnamicin B2 solely in the position of the hydroxyl group on the pentyl side chain: C5 carries a 1‑hydroxypentyl moiety, whereas B2 carries a 4‑hydroxypentyl group [1]. This regioisomerism results in distinct hydrogen‑bond donor/acceptor geometry and lipophilicity, parameters known to modulate ACE active‑site interactions within the karnamicin series [2]. The structural difference is confirmed by IUPAC nomenclature and SMILES comparison: C5 (CCCCC(C1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O) vs. B2 (CC(CCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O) [1].
| Evidence Dimension | Side‑chain hydroxyl position (pentyl chain) |
|---|---|
| Target Compound Data | 1‑hydroxypentyl (Karnamicin C5) |
| Comparator Or Baseline | 4‑hydroxypentyl (Karnamicin B2) |
| Quantified Difference | Regioisomeric shift of hydroxyl from C‑1 to C‑4; direct potency difference not experimentally reported for purified C5 vs. B2. |
| Conditions | Structural elucidation via NMR and HR‑MS (1989 isolation paper); IUPAC names and ChEBI database entries. |
Why This Matters
For SAR programs or biosynthetic gene‑cluster knock‑out validation, the 1‑hydroxypentyl chain of C5 provides a structurally distinct substrate/product pair relative to B2, allowing the assignment of enzymatic regioselectivity.
- [1] ChEBI. Karnamicin C5 (CHEBI:198364) and Karnamicin B2 (CHEBI:203837). EMBL‑EBI. View Source
- [2] Yu Z, et al. Nat Commun. 2023;14:209. ACE inhibition IC₅₀ variation by side‑chain substitution. View Source
